N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology. Its unique molecular structure, which includes a furan ring and a benzo[d]thiazole moiety, positions it as a candidate for various biological studies. The compound is primarily utilized in laboratory settings for in vitro research, as it has not received regulatory approval for therapeutic use.
This compound is synthesized through multi-step chemical processes, typically involving the manipulation of functional groups that allow for diverse chemical transformations. The molecular formula of this compound is , with a molecular weight of approximately 384.85 g/mol.
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride belongs to the class of organic compounds known as amides, specifically those containing heterocyclic structures. Its classification is significant due to the potential biological activities associated with amide derivatives in medicinal chemistry.
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves several key steps:
Each step requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can be represented by its structural formula:
CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
PNOUCDBEQXZCDD-UHFFFAOYSA-N
The presence of various functional groups such as amides and halogenated aromatic systems contributes to its reactivity and potential biological activity.
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride exhibits several chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is primarily investigated through its interactions with biological targets:
Further studies are required to fully understand its biological interactions and therapeutic potential.
These properties are essential for determining its suitability for various scientific applications.
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has potential applications in several scientific fields:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5